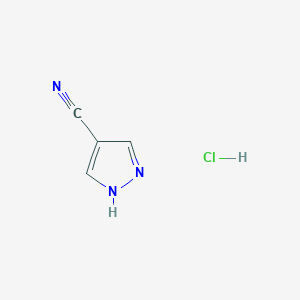

1H-Pyrazole-4-carbonitrile hydrochloride

Übersicht

Beschreibung

1H-Pyrazole-4-carbonitrile hydrochloride is an organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a cyano group at the 4-position and a hydrochloride salt. It is a solid compound, typically white to pale yellow in color, and is slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide .

Vorbereitungsmethoden

The synthesis of 1H-pyrazole-4-carbonitrile hydrochloride can be achieved through various methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is notable for being metal-free, cost-effective, and highly efficient, yielding up to 98-99% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the process is scalable and economically viable.

Analyse Chemischer Reaktionen

1H-Pyrazole-4-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, amines, and other substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1H-Pyrazole-4-carbonitrile and its derivatives have shown significant promise in medicinal chemistry due to their biological activities. Key applications include:

- Antitumor Activity : Studies have indicated that derivatives of 1H-pyrazole-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : Research has demonstrated that these compounds can reduce inflammation markers, making them potential candidates for treating inflammatory diseases. In particular, certain derivatives have shown efficacy comparable to established anti-inflammatory drugs .

- Antimicrobial Activity : The antibacterial and antifungal properties of 1H-pyrazole-4-carbonitrile derivatives have been noted in several studies. They have been tested against a range of pathogens, showing effectiveness that suggests potential use in developing new antimicrobial agents .

- Cardiovascular and Diuretic Effects : Some derivatives have been investigated for their cardiovascular benefits and diuretic effects, indicating a broader therapeutic potential beyond traditional uses .

Agricultural Chemistry Applications

The compound also finds utility in agricultural chemistry:

- Pesticides and Herbicides : 1H-Pyrazole-4-carbonitrile derivatives are being explored as active ingredients in pesticides and herbicides due to their effectiveness against various pests and weeds. Their mechanism often involves disrupting biological pathways critical to pest survival .

- Fungicides : The compound's antifungal properties have led to its application in developing fungicides that can protect crops from fungal infections, thus enhancing agricultural productivity .

Material Science Applications

In materials science, 1H-pyrazole-4-carbonitrile has been utilized for:

- Synthesis of Polymers : The compound serves as a precursor for synthesizing heat-resistant polymers, which are valuable in various industrial applications due to their thermal stability and mechanical properties .

- Dyes and Pigments : It is also used in the manufacture of dyes and pigments, leveraging its chemical structure to develop colorants with specific properties suitable for textiles and coatings .

Case Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of 1H-pyrazole-4-carbonitrile and tested them against breast cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency against tumor cells .

| Compound | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| Derivative A | 5.2 | 15 |

| Derivative B | 3.8 | 12 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and E. coli. The study highlighted that specific structural modifications improved the antibacterial activity significantly compared to the parent compound .

| Derivative | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Derivative C | 22 | 15 |

| Derivative D | 25 | 18 |

Wirkmechanismus

The mechanism of action of 1H-pyrazole-4-carbonitrile hydrochloride involves its interaction with molecular targets and pathways. The nitrile group in the compound can act as a versatile precursor, facilitating the formation of various functional groups that interact with biological targets. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-4-carbonitrile hydrochloride can be compared with other similar compounds such as:

1H-Pyrazole-4-carboxamide: Similar in structure but with an amide group instead of a nitrile group.

1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

1H-Pyrazole-4-carbaldehyde: Features an aldehyde group at the 4-position.

The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and versatility in chemical synthesis compared to its analogs .

Biologische Aktivität

1H-Pyrazole-4-carbonitrile hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by recent research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. They have garnered significant attention due to their extensive pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The presence of functional groups such as nitriles enhances their reactivity and biological potential .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing the pyrazole ring can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The nitrile group in this compound may contribute to its antimicrobial efficacy by interfering with microbial metabolic processes.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 1H-pyrazole-4-carbonitrile have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. These effects were comparable to established anti-inflammatory drugs such as indomethacin .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions that yield high purity and yield rates. A common method includes the reaction of hydrazine derivatives with carbonyl compounds followed by nitrilation. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by Rahimizadeh et al., a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that specific derivatives exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in carrageenan-induced edema models. The study found that certain derivatives significantly reduced paw edema in rats, demonstrating their potential as therapeutic agents for inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

1H-pyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSZCZJXJVUJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.